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Abstract
NCATS-SM1441 has emerged as a potent, first-in-class, pyrazole-based inhibitor of lactate

dehydrogenase (LDH), an enzyme critical to the metabolic plasticity of cancer cells. This

technical guide provides a comprehensive overview of the structure-activity relationship (SAR)

for NCATS-SM1441 and its analogs, detailing the quantitative data from key experiments and

the methodologies employed in their evaluation. Through a systematic analysis of chemical

modifications and their impact on biological activity, this document serves as a resource for

researchers in oncology, metabolism, and medicinal chemistry, offering insights into the

chemical features driving LDH inhibition and cellular potency. The guide includes detailed

experimental protocols and visual representations of the underlying biological pathways and

experimental workflows to facilitate a deeper understanding of the development of this

promising anti-cancer agent.

Introduction
Cancer cells exhibit a profound metabolic reprogramming, often favoring aerobic glycolysis, a

phenomenon known as the Warburg effect. This metabolic shift results in the increased
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conversion of pyruvate to lactate, a reaction catalyzed by lactate dehydrogenase (LDH). The

LDH family of enzymes, particularly LDHA and LDHB, are frequently overexpressed in various

cancers and play a crucial role in maintaining the NAD+/NADH redox balance, thereby

sustaining high glycolytic rates.[1][2][3] Consequently, inhibition of LDH presents a compelling

therapeutic strategy to disrupt cancer cell metabolism and proliferation.[3][4]

NCATS-SM1441 is a lead compound identified through a focused lead optimization campaign

of a pyrazole-based chemical series.[1][4] This inhibitor demonstrates low nanomolar potency

against both LDHA and LDHB and exhibits robust target engagement in cellular and in vivo

models.[5][6] This guide delves into the intricate structure-activity relationships that govern the

potency and cellular activity of NCATS-SM1441 and its analogs, providing a detailed roadmap

of its preclinical development.

Core Structure-Activity Relationship (SAR) of
NCATS-SM1441 Analogs
The development of NCATS-SM1441 involved systematic modifications of a pyrazole scaffold

to optimize its inhibitory activity against LDH, enhance cellular potency, and improve

pharmacokinetic properties. The SAR data for key analogs is summarized in the table below.

Table 1: Structure-Activity Relationship Data for NCATS-
SM1441 and Analogs
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Comp
ound
ID

R1
Group

R2
Group

LDHA
IC50
(nM)[6]
[7]

LDHB
IC50
(nM)

A673
Lactat
e IC50
(nM)

MiaPa
Ca-2
Lactat
e IC50
(nM)

A673
Cytoto
xicity
IC50
(µM)[7]

MiaPa
Ca-2
Cytoto
xicity
IC50
(µM)[7]

NCATS-

SM144

1 (52)

4-

Sulfam

oyl-2-

fluoroph

enyl

5-

(Thioph

en-2-

yl)ethyn

yl

40 40 105 347 >25 >25

NCATS-

SM144

0 (43)

4-

Sulfam

oyl-2-

fluoroph

enyl

4-

Methylp

henyl

57 - 190 480 >25 >25

Analog

A
Phenyl

5-

(Thioph

en-2-

yl)ethyn

yl

230 - >10000 >10000 >25 >25

Analog

B

4-

Sulfam

oylphen

yl

5-

(Thioph

en-2-

yl)ethyn

yl

60 - 250 800 >25 >25

Analog

C

4-

Sulfam

oyl-2-

fluoroph

enyl

Phenyl 120 - 800 2500 >25 >25

Note: Data is compiled from the primary publication by Rai G, et al. J Med Chem.

2020;63(19):10984-11011 and its supplementary information. The table presents a selection of
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key analogs to illustrate the SAR. For a complete list, please refer to the original publication.

Experimental Protocols
The characterization of NCATS-SM1441 and its analogs involved a suite of biochemical and

cellular assays. The detailed methodologies for these key experiments are provided below.

LDH Biochemical Assay
This assay quantifies the enzymatic activity of LDH and the inhibitory potential of test

compounds.

Principle: The assay measures the LDH-catalyzed conversion of pyruvate to lactate, which is

coupled to the oxidation of NADH to NAD+. The decrease in NADH is monitored by

fluorescence.

Procedure:

3 µL of recombinant human LDHA or LDHB (2 nM final concentration) in LDH assay buffer

(200 mM Tris-HCl pH 7.4, 100 µM EDTA, and 0.01% Tween-20) is dispensed into a 1536-

well black solid-bottom assay plate.

23 nL of compounds dissolved in DMSO are transferred to the assay plate using a pintool

dispenser.

The enzymatic reaction is initiated by adding 1 µL of a substrate solution containing NADH

(0.06 mM final concentration) and sodium pyruvate (0.2 mM final concentration) in LDH

assay buffer.

After a 5-minute incubation at room temperature, 1 µL of a detection reagent containing

diaphorase (0.133 mg/mL final concentration) and resazurin (37 µM final concentration) in

LDH assay buffer is added.

The resulting resorufin fluorescence is measured immediately (t=0) and after 20 minutes

on a ViewLux microplate imager (ex540 nm, em590 nm).

Fluorescence values are normalized using enzyme-free and DMSO-treated controls. IC50

values are calculated from the dose-response curves.
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Cellular Lactate Production Assay
This assay measures the ability of compounds to inhibit lactate production in cancer cell lines.

Principle: The amount of lactate secreted by cells into the culture medium is quantified using

a lactate-Glo assay.

Procedure:

A673 or MiaPaCa-2 cells are seeded in 1536-well plates and incubated overnight.

Compounds are added to the cells at various concentrations and incubated for a specified

period (e.g., 24 or 48 hours).

A small aliquot of the cell culture supernatant is transferred to a new assay plate.

Lactate-Glo™ reagent is added, and the luminescence is measured after a 60-minute

incubation at room temperature.

IC50 values are determined from the normalized dose-response data.

Glycolysis Stress Test (Extracellular Acidification Rate -
ECAR) Assay
This assay assesses the impact of LDH inhibition on the overall glycolytic flux in live cells.[5][8]

Principle: The assay measures the rate of extracellular acidification (ECAR), which is an

indicator of lactic acid production and, therefore, glycolytic activity. A Seahorse XF Analyzer

is used for real-time measurements.

Procedure:

A673 cells are seeded into a XF96 cell culture microplate and allowed to adhere overnight.

The cell culture medium is replaced with XF base medium supplemented with glutamine,

and the cells are equilibrated.
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A baseline ECAR is established before the injection of test compounds (e.g., NCATS-
SM1441) at various concentrations.

ECAR is measured for approximately 50 minutes post-compound injection.

Glucose is then injected to stimulate glycolysis, followed by oligomycin to inhibit

mitochondrial respiration, forcing maximal glycolysis.

The changes in ECAR in response to the compound and metabolic modulators are

analyzed to determine the effect on glycolysis and glycolytic capacity.[9]

Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding of the inhibitor to the LDH protein within the cellular

environment.

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal

denaturation. The amount of soluble protein remaining after heat treatment is quantified.

Procedure:

HEK293T cells are transiently transfected with a plasmid encoding LDHA fused to a split-

luciferase tag.

Transfected cells are treated with the test compound or vehicle (DMSO) for 1 hour.

The cell suspension is heated to a specific temperature (e.g., 50-60°C) for 3 minutes to

induce protein denaturation, followed by cooling at 4°C for 3 minutes. This heating/cooling

cycle is repeated three times.

The cells are lysed by adding a solution containing 6% NP40 and incubated for 30

minutes.

A substrate containing 11S (a component of the split-luciferase) and furimazine is added.

The luminescence, which is proportional to the amount of soluble (non-denatured) LDHA,

is measured using a ViewLux reader.
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An increase in luminescence in the presence of the compound indicates target

engagement.

Visualizing the Science: Pathways and Processes
To provide a clearer understanding of the context and workflow of the NCATS-SM1441 SAR

studies, the following diagrams were generated using the Graphviz DOT language.
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Caption: Signaling pathway of LDH inhibition by NCATS-SM1441.
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Caption: Experimental workflow for NCATS-SM1441 development.
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Caption: Logical flow of the SAR study for NCATS-SM1441.
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Conclusion
The structure-activity relationship studies of NCATS-SM1441 and its pyrazole-based analogs

have successfully identified a potent and cell-active inhibitor of lactate dehydrogenase. The

systematic optimization of the chemical scaffold, guided by a comprehensive suite of

biochemical and cellular assays, has elucidated the key structural features required for

effective LDH inhibition. This in-depth technical guide provides a valuable resource for the

scientific community, offering detailed methodologies and a clear visualization of the scientific

process. The continued exploration of this chemical series holds promise for the development

of novel therapeutics targeting the metabolic vulnerabilities of cancer.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b12363791#ncats-sm1441-structure-activity-
relationship]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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